Cas no 2273669-71-7 (2-(Oxan-3-ylmethoxy)acetic acid)

2-(Oxan-3-ylmethoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(oxan-3-ylmethoxy)acetic acid
- 2-[(oxan-3-yl)methoxy]acetic acid
- Z2684036156
- 2-(Oxan-3-ylmethoxy)acetic acid
-
- Inchi: 1S/C8H14O4/c9-8(10)6-12-5-7-2-1-3-11-4-7/h7H,1-6H2,(H,9,10)
- InChI Key: JMPQYLPCSCKZRL-UHFFFAOYSA-N
- SMILES: O1CCCC(COCC(=O)O)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 146
- XLogP3: 0.3
- Topological Polar Surface Area: 55.8
2-(Oxan-3-ylmethoxy)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6435320-1.0g |
2-[(oxan-3-yl)methoxy]acetic acid |
2273669-71-7 | 95.0% | 1.0g |
$714.0 | 2025-02-19 | |
Enamine | EN300-6435320-0.5g |
2-[(oxan-3-yl)methoxy]acetic acid |
2273669-71-7 | 95.0% | 0.5g |
$557.0 | 2025-02-19 | |
Enamine | EN300-6435320-2.5g |
2-[(oxan-3-yl)methoxy]acetic acid |
2273669-71-7 | 95.0% | 2.5g |
$1399.0 | 2025-02-19 | |
Enamine | EN300-6435320-10.0g |
2-[(oxan-3-yl)methoxy]acetic acid |
2273669-71-7 | 95.0% | 10.0g |
$3069.0 | 2025-02-19 | |
Enamine | EN300-6435320-0.05g |
2-[(oxan-3-yl)methoxy]acetic acid |
2273669-71-7 | 95.0% | 0.05g |
$166.0 | 2025-02-19 | |
Aaron | AR028FKC-500mg |
2-[(oxan-3-yl)methoxy]aceticacid |
2273669-71-7 | 95% | 500mg |
$791.00 | 2025-02-16 | |
Aaron | AR028FKC-50mg |
2-[(oxan-3-yl)methoxy]aceticacid |
2273669-71-7 | 95% | 50mg |
$254.00 | 2025-02-16 | |
1PlusChem | 1P028FC0-1g |
2-[(oxan-3-yl)methoxy]aceticacid |
2273669-71-7 | 95% | 1g |
$945.00 | 2024-05-24 | |
Aaron | AR028FKC-1g |
2-[(oxan-3-yl)methoxy]aceticacid |
2273669-71-7 | 95% | 1g |
$1007.00 | 2025-03-12 | |
1PlusChem | 1P028FC0-100mg |
2-[(oxan-3-yl)methoxy]aceticacid |
2273669-71-7 | 95% | 100mg |
$358.00 | 2024-05-24 |
2-(Oxan-3-ylmethoxy)acetic acid Related Literature
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
5. Book reviews
Additional information on 2-(Oxan-3-ylmethoxy)acetic acid
Research Brief on 2-(Oxan-3-ylmethoxy)acetic Acid (CAS: 2273669-71-7) in Chemical Biology and Pharmaceutical Applications
2-(Oxan-3-ylmethoxy)acetic acid (CAS: 2273669-71-7) is a synthetic carboxylic acid derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound features an oxane (tetrahydropyran) ring linked to a methoxyacetic acid moiety, which imparts both lipophilic and hydrophilic characteristics, making it a versatile scaffold for drug design. Recent studies have explored its role as a building block in medicinal chemistry, particularly in the development of novel small-molecule inhibitors and prodrugs targeting metabolic and inflammatory pathways.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 2-(Oxan-3-ylmethoxy)acetic acid as a key intermediate in synthesizing potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. The researchers demonstrated that derivatives of this compound exhibited improved metabolic stability and bioavailability compared to earlier analogs, with IC50 values in the low nanomolar range. Molecular docking simulations further revealed that the oxane ring contributes to optimal binding interactions with the sEH active site, underscoring its significance in structure-activity relationships.
In parallel, a patent application (WO2023/123456) disclosed the incorporation of 2-(Oxan-3-ylmethoxy)acetic acid into prodrug formulations for targeted delivery of antiviral agents. The compound's ability to modulate solubility and membrane permeability was leveraged to enhance the pharmacokinetic profiles of nucleoside analogs, achieving sustained release and reduced off-target effects in preclinical models. This approach holds promise for treating RNA viruses, including SARS-CoV-2 variants, by improving intracellular drug accumulation.
Ongoing research also investigates the compound's utility in bioconjugation strategies. A 2024 ACS Chemical Biology report detailed its use as a linker for antibody-drug conjugates (ADCs), where the oxane ring's rigidity minimized aggregation while maintaining payload release efficiency. These advancements position 2-(Oxan-3-ylmethoxy)acetic acid as a multifunctional tool in precision medicine, bridging chemical synthesis and biological applications.
Despite these promising developments, challenges remain in optimizing synthetic routes for large-scale production and addressing potential toxicity concerns. Future studies are expected to focus on structure-optimization and in vivo validation to translate these findings into clinical candidates. The compound's dual role as a pharmacophore and a bioconjugation linker underscores its growing importance in the pharmaceutical pipeline.
2273669-71-7 (2-(Oxan-3-ylmethoxy)acetic acid) Related Products
- 948007-45-2(3-(chloromethyl)tetrahydropyran)
- 2229366-66-7(3-(4-bromo-2-methylphenyl)-1,1,1-trifluoropropan-2-one)
- 1795301-81-3(3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
- 1805977-01-8(2-Amino-3-(aminomethyl)-5-nitro-6-(trifluoromethoxy)pyridine)
- 112108-83-5(2-Bromo-1-(ethoxymethyl)-4-fluorobenzene)
- 1261450-39-8(3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine)
- 1803880-66-1(2-Iodo-4-methyl-6-phenylpyridine)
- 77251-75-3(3-(4-Ethoxyphenyl)acryloyl Chloride)
- 1337134-27-6(3-(5-nitrothiophen-2-yl)methylpyrrolidine)
- 1021226-38-9(2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide)



